2-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N,N-diethylacetamide; oxalic acid
Description
BenchChem offers high-quality 2-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N,N-diethylacetamide; oxalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N,N-diethylacetamide; oxalic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-N,N-diethylacetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O.C2H2O4/c1-3-29(4-2)25(31)20-28-16-14-27(15-17-28)19-24-26-22-12-8-9-13-23(22)30(24)18-21-10-6-5-7-11-21;3-1(4)2(5)6/h5-13H,3-4,14-20H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTRPZPMAZLSNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1CCN(CC1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that benzimidazole derivatives, which are structurally similar to this compound, have been known to exhibit a broad range of biological activities. They have been used as antihistaminic agents, analgesics, and antivirals among others.
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target. For instance, some benzimidazole derivatives inhibit enzymes, while others interact with receptors or other cellular components.
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways, depending on the specific derivative and its target.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
